molecular formula C6H5FN2O2 B099400 2-Fluoro-6-methyl-3-nitropyridine CAS No. 19346-45-3

2-Fluoro-6-methyl-3-nitropyridine

Cat. No. B099400
CAS RN: 19346-45-3
M. Wt: 156.11 g/mol
InChI Key: BCCWOQXQVNCXKC-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-6-methyl-3-nitropyridine is a fluorinated pyridine derivative that is of interest in various chemical syntheses and applications. The presence of both a fluorine and a nitro group on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of fluoropyridines, such as 2-Fluoro-6-methyl-3-nitropyridine, can be achieved through the fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is effective for 2- or 4-nitro-substituted pyridines. However, 3-nitropyridines require additional electron-withdrawing groups to proceed efficiently. This method also allows for the synthesis of hydroxy- and methoxypyridines using the corresponding tetrabutylammonium species .

Molecular Structure Analysis

While the specific molecular structure of 2-Fluoro-6-methyl-3-nitropyridine is not detailed in the provided papers, the general structure of pyridine adducts can be determined by X-ray diffraction. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was characterized by a very short N⋯H⋯O hydrogen bridge, indicating the potential for interesting electronic and structural properties in pyridine derivatives .

Chemical Reactions Analysis

The presence of the nitro group in 2-nitropyridines allows for nucleophilic aromatic substitution (SNAr) reactions. The introduction of fluorine into the pyridine ring can be achieved by SNAr with [18F]fluoride, especially when auxiliary groups such as methyl or methoxy are present to enhance the electron density of the aromatic system. The study showed that 3-methoxy-6-methyl-2-[18F]fluoropyridine could be synthesized from its nitro precursor with high yield, demonstrating the feasibility of such substitutions .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Fluorinated pyridines, including 2-Fluoro-6-methyl-3-nitropyridine, are used in the synthesis of pharmaceuticals and agrochemicals . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound. Due to the minimal conformational effects, the fluorinated molecule generally also fits in the active site of the receptor and the fluorine atom is thus a suitable isosteric substitution of hydrogen .
    • Methods of Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
    • Results or Outcomes : The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity and thus increase the rate of cell penetration and transport of a drug to an active site. The higher electronegativity of fluorine may also alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .
  • Scientific Field: Agricultural Chemistry

    • Application : Fluorinated pyridines are used in the synthesis of some herbicides and insecticides . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical and biological properties .
    • Results or Outcomes : The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety And Hazards

2-Fluoro-6-methyl-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

2-fluoro-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWOQXQVNCXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382488
Record name 2-fluoro-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methyl-3-nitropyridine

CAS RN

19346-45-3
Record name 2-Fluoro-6-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19346-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19346-45-3
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